Product packaging for Cbz-D-prolinol(Cat. No.:CAS No. 72597-18-3)

Cbz-D-prolinol

Cat. No.: B152383
CAS No.: 72597-18-3
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-GFCCVEGCSA-N
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Description

Significance of Pyrrolidine-Based Chiral Scaffolds in Organic Chemistry

Pyrrolidine-based structures, featuring a five-membered ring containing a nitrogen atom, are prevalent motifs in natural products, pharmaceuticals, and synthetic ligands. mdpi.comresearchgate.networktribe.com The inherent rigidity and the presence of a chiral center at the α-carbon relative to the nitrogen make pyrrolidine (B122466) derivatives particularly valuable chiral scaffolds. mdpi.comresearchgate.networktribe.com Their constrained cyclic structure often leads to well-defined transition states in catalytic reactions, contributing to high enantioselectivity. mdpi.com Chiral pyrrolidines serve as versatile building blocks and ligands in various asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. mdpi.comresearchgate.netunibo.itrsc.org

Evolution of Prolinol Derivatives as Chiral Inducing Agents

Prolinol derivatives, derived from the reduction of proline's carboxylic acid to a primary alcohol, represent a key evolutionary step in the development of pyrrolidine-based chiral inducing agents. wikipedia.org Proline itself was recognized early on as an effective organocatalyst for certain asymmetric reactions, such as the aldol reaction. mdpi.comunibo.itscielo.br However, limitations such as poor solubility in organic solvents spurred the development of proline derivatives with modified properties. mdpi.comunibo.it Prolinol derivatives, with the introduction of a hydroxyl group, offer different coordination and interaction possibilities compared to proline's carboxylic acid. This modification has led to the design of numerous highly effective chiral ligands and organocatalysts based on the prolinol scaffold, expanding the scope of asymmetric transformations that can be catalyzed with high efficiency and stereocontrol. wikipedia.orgrsc.org These derivatives have been successfully employed in various reactions, including asymmetric hydrogenations, aldol reactions, and Michael additions. rsc.orgwikipedia.org

Overview of Carbobenzyloxy (Cbz) Protection in Chiral Amine Chemistry

The carbobenzyloxy (Cbz) group, also known as the benzyloxycarbonyl (Z) group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry and the synthesis of chiral amines. masterorganicchemistry.comspectrumchemical.comijacskros.com The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. ijacskros.comwikipedia.org This protecting group is favored due to its stability under a variety of reaction conditions, including basic and mild acidic environments. ijacskros.com A significant advantage of the Cbz group is its facile removal under mild hydrogenolysis conditions (treatment with hydrogen gas in the presence of a palladium catalyst), which typically does not affect other sensitive functional groups. masterorganicchemistry.comijacskros.comgoogle.com This ease of deprotection makes the Cbz group an excellent choice for protecting the amine functionality in chiral molecules like prolinol derivatives during multi-step synthetic sequences, ensuring the integrity of the chiral center. masterorganicchemistry.com

Cbz-D-prolinol, therefore, combines the advantageous structural features of a pyrrolidine scaffold, the functional versatility of a prolinol derivative, and the synthetic utility conferred by the Cbz protecting group on the nitrogen atom. This makes it a valuable chiral building block and ligand precursor in the asymmetric synthesis of a wide range of enantiomerically enriched compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B152383 Cbz-D-prolinol CAS No. 72597-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415632
Record name Cbz-D-prolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72597-18-3
Record name Cbz-D-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-D-Prolinol
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Synthetic Methodologies for Cbz D Prolinol and Its Stereoisomeric and Functionalized Derivatives

Stereoselective Synthesis of D-Prolinol Precursors

The synthesis of D-prolinol precursors often relies on stereoselective methods to ensure the correct absolute configuration at the stereogenic center. Prolinol, the parent compound of Cbz-D-prolinol, is commonly obtained through the reduction of the corresponding amino acid, proline. Enantiomerically pure prolinol is readily available due to the commercial availability of highly pure D- or L-proline. wikipedia.org

A primary method for the preparation of (S)-prolinol involves the reduction of proline using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). mdpi.com While these methods are well-established for the synthesis of the L-enantiomer, analogous approaches are applicable for the synthesis of D-prolinol starting from D-proline.

Research into the stereoselective synthesis of pyrrolidine (B122466) derivatives, which serve as precursors for drugs, is an active area. mdpi.com Approaches to synthesize D-proline stereoselectively from common precursors have also been developed. thieme-connect.com Furthermore, stereoselective synthesis methods for substituted prolinols, such as 4-substituted prolinols, have been reported, often involving strategies like Suzuki-Miyaura cross-coupling followed by diastereoselective hydrogenation. clockss.org Stereoselective synthesis techniques have also been applied to create deuterated proline derivatives. capes.gov.br

Enantioselective Protection Strategies for D-Prolinol Amines with the Carbobenzyloxy (Cbz) Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis, including the protection of the nitrogen atom in proline and prolinol derivatives. The introduction of the Cbz group, also known as the benzyloxycarbonyl group, on the amine functionality is a crucial step in the synthesis of this compound and its derivatives.

Common reagents for Cbz protection include benzyl (B1604629) chloroformate (Cbz-Cl) and benzyloxycarbonyl N-succinimide (Cbz-OSu). commonorganicchemistry.com The protection reaction is typically carried out under basic conditions. For instance, the synthesis of N-carbobenzoxy-(Cbz) proline methyl ester can be achieved by reacting proline methyl ester with chloroformic acid benzyl ester in the presence of a base. google.com This protected proline ester can then serve as a precursor for Cbz-prolinol through reduction of the ester group.

While much of the literature discusses the Cbz protection of proline (forming Cbz-D-proline) fengchengroup.comchembk.comchemicalbook.comontosight.aitcichemicals.comchemspider.comnih.gov, the same protection strategies are applicable to prolinol precursors or prolinol itself. Studies have investigated the stability of Cbz-protected prolinol derivatives, noting that Cbz protection generally confers greater stability compared to Boc protection under certain conditions. researchgate.net Cbz-protected amino groups can be deprotected using various methods, including hydrogenation with a palladium catalyst or treatment with 2-mercaptoethanol (B42355) under specific conditions. organic-chemistry.org

Derivatization of the Hydroxyl Functionality in this compound

The primary hydroxyl group in this compound provides a handle for further functionalization, allowing for the synthesis of a variety of derivatives with altered properties. Derivatization of the hydroxyl functionality can impact the compound's reactivity, solubility, and biological activity.

One example of hydroxyl group derivatization in protected prolinols involves reactions with deoxyfluorinating reagents. Transformations of alpha-hydroxyphosphonates derived from proline and serine, including N-Cbz or N-Boc prolinols, with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxofluor can lead to fluorinated amino phosphonates and oxazolidine-2-ones. rsc.org The outcome of these reactions can be influenced by the protecting group and the specific reagent used. For instance, the reaction of N-Cbz or N-Boc prolinols with DAST or Deoxofluor has been shown to proceed via an aziridinium (B1262131) intermediate, yielding fluorinated piperidine (B6355638) and pyrrolidine derivatives, as well as oxazolidine-2-ones. rsc.org

General strategies for the derivatization of hydroxyl groups in organic molecules, such as the use of acyl chlorides, rhodamines, and isocyanates, can also be considered for modifying the hydroxyl functionality in this compound. nih.gov These methods typically involve reacting the hydroxyl group with an electrophilic reagent.

Synthesis of Conformationally Constrained this compound Analogues

The synthesis of conformationally constrained analogues of this compound is an important approach to develop compounds with more defined three-dimensional structures, which can lead to improved selectivity and potency in medicinal chemistry and catalysis. Conformationally constrained proline and prolinol analogues have been the subject of extensive research. organic-chemistry.orgelectrochem.orgresearchgate.netcapes.gov.brcsic.esnih.govnih.govnih.govresearchgate.net

One method for synthesizing a conformationally constrained analogue starting from a Cbz-protected proline derivative involves the synthesis of an organophosphorus analogue. This synthesis can commence with Cbz-L-proline methyl ester, which is reduced to Cbz-L-prolinol. Subsequent phosphorylation of the primary alcohol yields a pair of diastereomers. The synthesis of the corresponding D-stereoisomers can be achieved by starting with Cbz-D-proline methyl ester and following a similar reaction sequence. iwu.edu This approach demonstrates how the Cbz protecting group can be utilized in the synthesis of constrained prolinol analogues.

Other strategies for creating constrained proline and prolinol analogues include intramolecular cyclization reactions csic.esnih.gov, ring-closing metathesis of diallylated proline derivatives capes.gov.br, and the synthesis of polycyclic structures fused to the pyrrolidine ring csic.esnih.gov. The incorporation of additional rings or rigid structural elements limits the conformational flexibility of the molecule. For example, the synthesis of conformationally constrained beta-proline derivatives has been achieved through straightforward synthetic routes from readily available starting materials. researchgate.net

Cbz D Prolinol in Asymmetric Organocatalysis and Chiral Auxiliary Applications

Role of Cbz-D-Prolinol Derivatives as Organocatalysts

This compound derivatives function as organocatalysts, promoting asymmetric reactions through mechanisms that often involve the formation of chiral iminium ions or enamines. The Cbz group can impact the catalyst's solubility, stability, and electronic environment, thereby influencing the reaction yield, diastereo- and enantioselectivity. researchgate.netnih.govresearchgate.net

Enantioselective Carbon-Carbon Bond Forming Reactions Catalyzed by this compound Derivatives

Cbz-protected prolinol derivatives have been successfully employed in various enantioselective carbon-carbon bond formation reactions, crucial for constructing chiral molecules.

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions catalyzed by proline and its derivatives are well-established methods for forming β-hydroxy carbonyl compounds with high stereocontrol. researchgate.netnih.govunibo.it Cbz-protected proline derivatives, including those related to prolinol, have been investigated in this context. For instance, studies on proline derivatives as catalysts for the direct asymmetric aldol reaction in water have included compounds derived from N-Cbz-4-hydroxyproline. unipa.it While the specific catalytic activity of this compound itself in aldol reactions is often discussed in the broader context of proline and prolinol derivatives, the Cbz group on related structures has been shown to influence catalytic performance and solubility. nih.govresearchgate.netunipa.it

Stereoselective Michael Addition Reactions

Asymmetric Michael addition reactions are vital for creating carbon-carbon bonds and introducing chirality. Prolinol derivatives, including Cbz-protected ones, have proven effective organocatalysts for these transformations, particularly in the addition of carbonyl compounds to nitroolefins. researchgate.netresearchgate.netunibo.itresearchgate.net Studies have shown that the stability of Cbz-protected prolinol derivatives can be advantageous compared to other protecting groups like Boc in certain conditions. researchgate.net For example, N-tritylpyrrolidine-2-carboxamide, a prolinamide derivative, has shown high enantioselectivity in the Michael addition of aldehydes to nitrostyrene. mdpi.com While this is a prolinamide, it highlights the utility of pyrrolidine-based catalysts in Michael additions, a class to which this compound derivatives belong. Novel R-phenylglycine derived organocatalysts, prepared from Cbz-R-phenylglycine, have also been investigated in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, achieving good yields and enantioselectivities. researchgate.net

Enantioselective Mannich-Type Reactions

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds. nih.govorganic-chemistry.org Proline and its derivatives, including Cbz-protected variants, have been successfully applied as organocatalysts in asymmetric Mannich-type reactions. researchgate.netunibo.itacs.orgthieme-connect.comthieme-connect.com These reactions often involve the condensation of ketones or aldehydes with imines or amines. nih.govorganic-chemistry.org A catalytic asymmetric synthesis of Cbz-protected 1,2-amino alcohols has been reported via a proline-catalyzed Mannich reaction sequence. thieme-connect.comthieme-connect.com This approach utilizes a proline-catalyzed three-component Mannich reaction as a key step, demonstrating the indirect involvement and utility of the Cbz protecting group in accessing chiral amino alcohol products. thieme-connect.com Bella's proline-based Mannich process has also been used for the asymmetric synthesis of Cbz-protected pelletierine, yielding products with reasonable enantiomeric excess. researchgate.net

Other Asymmetric Cascade and Tandem Processes

This compound derivatives and related proline-based organocatalysts have been employed in asymmetric cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single sequence of operations. fishersci.fibeilstein-journals.orgrsc.orgsioc-journal.cn These processes often combine different reaction types, such as Michael additions followed by aldol cyclizations. beilstein-journals.orgrsc.org The Cbz protecting group can play a role in the solubility and compatibility of the catalyst or substrates in these multi-step transformations. In some cascade reactions involving nitroolefins, diarylprolinol derivatives have been highlighted as important catalysts. sioc-journal.cn While not exclusively focused on this compound, this demonstrates the broader application of substituted prolinol frameworks in complex asymmetric transformations. The Cbz protecting group on oxindole (B195798) moieties has also been shown to be compatible with regiodivergent cascade reactions leading to spirooxindole derivatives with excellent stereoselectivities. acs.org

Enantioselective Reduction and Oxidation Reactions Mediated by this compound Derivatives

Beyond carbon-carbon bond formation, this compound derivatives have also been explored in enantioselective redox reactions.

Enantioselective reduction of imines is a method for synthesizing chiral amines. Studies on the trichlorosilane-mediated reduction of ketoimines have investigated the behavior of readily synthesized proline derivatives, including those with Cbz protection. researchgate.netresearchgate.net While the enantioselectivity achieved with Cbz-protected proline carbamates was reported to be similar to Boc-protected ones, other amide derivatives showed slightly better results in some cases. researchgate.netresearchgate.net This indicates that the nature of the N-protecting group, including Cbz, can influence the stereochemical outcome of these reductions.

In the field of enantioselective oxidation, the use of chiral additives in combination with metal catalysts has been explored. In the enantioselective benzylic oxidation catalyzed by manganese complexes, the addition of Cbz-proline as an additive with opposite stereochemistry (D) was tested, providing insights into how carboxylic acid additives can influence enantioselectivity. rsc.org This suggests a potential, albeit indirect, role for Cbz-protected proline derivatives in influencing the stereocontrol of certain oxidation processes.

Prolinol-Based Organocatalysts in Sustainable Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach in organic synthesis uni-regensburg.de. Proline and its derivatives, including prolinols and prolinamides, have been widely explored as organocatalysts researchgate.netmdpi.comunibo.it. Their appeal in sustainable synthesis stems from several factors, including their availability, low cost, stability, and often non-toxic nature researchgate.net.

Prolinol-based organocatalysts can facilitate asymmetric reactions through mechanisms involving enamine or iminium intermediates uni-regensburg.deresearchgate.net. These catalytic strategies can be applied in various transformations, such as aldol reactions, Mannich reactions, and Michael additions, often leading to the formation of new carbon-carbon bonds with high stereoselectivity researchgate.netmdpi.comunibo.itresearchgate.net. The use of organocatalysts in these reactions can contribute to sustainable practices by enabling reactions under mild conditions, sometimes in environmentally benign solvents like water, and potentially reducing the need for toxic metal catalysts mdpi.comuni-regensburg.de.

Research has shown the synthesis of various O-functionalized derivatives of prolinol, including O-CBz derivatives, which have potential as catalysts in asymmetric reactions researchgate.net. The chemoselective functionalization of prolinol's nucleophilic sites can be controlled by exploiting the relative acidity and nucleophilicity of the corresponding conjugate bases researchgate.net.

This compound as a Chiral Auxiliary for Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction researchgate.netuwindsor.cawikipedia.org. After the diastereoselective transformation, the auxiliary is typically removed uwindsor.cawikipedia.org. While asymmetric catalysis has gained prominence, chiral auxiliaries remain valuable, particularly when high levels of selectivity and reliability are required or when other methods are less effective researchgate.net.

This compound, or derivatives incorporating the Cbz-protected prolinol structure, can function as chiral auxiliaries to induce diastereoselectivity in various reactions renyi.hunih.govacs.org. The temporary incorporation of this chiral unit biases the reaction pathway, leading to the preferential formation of one diastereomer over others wikipedia.org. This approach is particularly useful in the synthesis of complex molecules where precise control over multiple stereocenters is necessary fishersci.comuni-regensburg.de.

Mechanism of Diastereocontrol in this compound Auxiliary-Mediated Reactions

The mechanism of diastereocontrol when using this compound as a chiral auxiliary typically involves the formation of a temporary covalent bond between the auxiliary and the substrate wikipedia.org. The rigid or semi-rigid structure formed, influenced by the stereochemistry of the prolinol moiety and the Cbz protecting group, creates a sterically and/or electronically differentiated environment around the reactive center of the substrate researchgate.net.

During the reaction, the approach of the incoming reagent is directed to one face of the substrate due to steric hindrance or electronic interactions with the chiral auxiliary wikipedia.orgacs.org. For example, in reactions involving enolates derived from substrates bearing a this compound auxiliary, the conformation of the enolate and the spatial arrangement of the auxiliary can block one face, forcing the electrophile to attack from the opposite, less hindered face uwindsor.caacs.org. Chelation with metal counterions can also play a significant role in rigidifying the transition state and enhancing diastereocontrol nih.gov.

While specific detailed mechanisms for this compound mediated reactions were not extensively detailed in the search results, the general principles of chiral auxiliary control, involving steric and electronic influences on the transition state, apply researchgate.netwikipedia.org.

Applications in Stereoselective Synthesis of Complex Molecules

Chiral auxiliaries, including those derived from proline, have been applied in the stereoselective synthesis of various complex molecules, including natural products and pharmaceuticals fishersci.comuni-regensburg.deacs.org. The ability of the auxiliary to control the formation of specific stereoisomers is invaluable in constructing the precise three-dimensional structures required for biological activity researchgate.netfrontiersin.org.

While direct examples specifically detailing the use of this compound as a chiral auxiliary in the synthesis of complex molecules were not prominently featured, related prolinol or proline-derived auxiliaries have been employed in the synthesis of unusual amino acids and other complex structures renyi.hunih.govacs.org. For instance, proline-derived auxiliaries have been used in diastereoselective alkylations and cycloaddition reactions which are key steps in the synthesis of complex targets nih.gov. The synthesis of chiral fragment A37, an intermediate in the synthesis of Pyrotinib maleate, an FDA-approved drug, utilizes N-Boc-D-prolinol as a starting material, highlighting the utility of protected prolinol derivatives in pharmaceutical synthesis nih.gov.

This compound in Metal-Catalyzed Asymmetric Reactions (as a Chiral Ligand Component)

In addition to its role as a chiral auxiliary and organocatalyst, prolinol derivatives can also serve as chiral ligands or components of chiral ligand systems in metal-catalyzed asymmetric reactions researchgate.netfrontiersin.orgnih.govacs.org. In this capacity, the prolinol structure coordinates to a metal center, creating a chiral environment around the metal catalyst nih.govacs.org. This chiral environment then influences the stereochemical outcome of the reaction occurring at the metal center nih.gov.

Prolinol-based ligands have been utilized in various metal-catalyzed asymmetric transformations, including asymmetric hydrogenation, asymmetric addition reactions, and cycloadditions nih.govacs.org. The design of these ligands often involves incorporating the prolinol structure into bidentate or tridentate ligand frameworks that can effectively coordinate to transition metals such as copper, rhodium, iridium, or palladium nih.govacs.org.

For example, prolinol-based hydroxyamino phosphines have been used as chiral ligands in copper-catalyzed asymmetric addition of alkynes to aldehydes and in alkyne-nitrone couplings nih.gov. The hydroxyl group of the prolinol moiety can facilitate coordination to the metal, and noncovalent interactions, such as hydrogen bonding between the ligand and the substrate, can play a crucial role in achieving high enantioselectivity nih.gov. The incorporation of prolinol ether-containing moieties into chiral metal complexes has also been shown to improve catalytic performance in asymmetric reactions rsc.org.

While the search results mention prolinol-based ligands in metal catalysis, specific detailed examples focusing solely on this compound as a ligand were not extensively provided. However, the principle of using prolinol derivatives as chiral ligands in metal-catalyzed asymmetric synthesis is well-established nih.govacs.org.

Mechanistic Insights into Cbz D Prolinol Mediated Enantioselective Processes

Proposed Reaction Pathways and Catalytic Cycles

Proline and many of its derivatives operate through enamine or iminium ion catalysis in various asymmetric reactions, such as aldol (B89426), Mannich, and Michael additions nih.govnih.govnih.govatamankimya.comfishersci.fi. In these processes, the secondary amine of the proline scaffold reacts with a carbonyl substrate (like an aldehyde or ketone) to form a carbinolamine intermediate, which subsequently dehydrates to generate an iminium ion atamankimya.com. This iminium ion can then isomerize to form an enamine, a key nucleophilic species in many carbon-carbon bond-forming reactions atamankimya.com. The enamine then reacts with an electrophile in a stereocontrolled manner.

Bifunctional organocatalysts based on pyrrolidine (B122466), often featuring a hydrogen bond donor in the C-2 side chain, are designed to activate both the nucleophilic (via enamine formation) and electrophilic partners (often through hydrogen bonding) synergistically nih.gov. While a specific catalytic cycle for Cbz-D-prolinol is not provided in the search results, by analogy to other proline-derived catalysts, it is plausible that this compound could engage in similar enamine or iminium catalysis, with the Cbz-protected hydroxyl group potentially influencing substrate approach and transition state geometry through non-covalent interactions.

Studies on related proline catalysts propose catalytic cycles involving these intermediates. For instance, the catalytic cycle for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate that attacks the aldehyde atamankimya.com. Similarly, C-H arylation reactions directed by proline derivatives also involve proposed catalytic cycles fishersci.com.

Elucidation of Stereodetermining Transition States

The high enantioselectivity observed in organocatalytic reactions mediated by proline derivatives is attributed to the precise control exerted at the stereodetermining transition state nih.gov. Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating the structures and relative energies of these transition states nih.govnih.govnih.govwikipedia.orgnih.gov.

Research on related proline catalysts highlights the crucial role of hydrogen bonding networks and steric interactions within the transition state in dictating stereochemical outcomes nih.gov. DFT calculations have been used to model transition states involving hydrogen bonding between the catalyst and reacting species nih.govnih.govnih.gov. The structural and electronic properties of the transition state environment are critical for controlling stereoselectivity nih.gov. Different diastereomeric transition states are typically evaluated computationally to determine the lowest energy pathway, which corresponds to the major enantiomer formed nih.gov. The inherent chirality of the proline scaffold, including the configuration of the stereocenter, plays a significant role in governing the stereoselectivity nih.gov.

Although specific transition states for this compound catalyzed reactions are not detailed in the provided literature, the principles established for other proline-derived catalysts regarding the influence of catalyst structure, substrate interactions, and non-covalent forces on transition state geometry and energy would likely apply.

Hydrogen Bonding and Other Non-Covalent Interactions in Stereocontrol

Hydrogen bonding is a paramount non-covalent interaction in many organocatalytic systems, including those involving proline derivatives, significantly influencing substrate binding, activation, and stereocontrol nih.govnih.govnih.govwikipedia.orgnih.govfishersci.nofishersci.fiamericanelements.comthegoodscentscompany.com. Bifunctional organocatalysts often incorporate hydrogen bond donor groups to facilitate the precise positioning and activation of substrates within the chiral environment created by the catalyst nih.gov. Strong hydrogen bonding networks within the stereodetermining transition state are considered crucial for achieving high levels of stereocontrol nih.gov.

Beyond hydrogen bonding, other non-covalent interactions, such as π-stacking and C-H/π interactions, can also contribute to stereoselectivity by influencing the stability of competing transition states wikipedia.orgnih.govfishersci.befishersci.ca. Computational studies have highlighted the role of these interactions in various organocatalyzed reactions nih.govwikipedia.orgfishersci.be. The delicate balance of attractive and repulsive non-covalent interactions in the stereocontrolling transition state is often the key determinant of the observed enantioselectivity fishersci.be.

While the general importance of hydrogen bonding and other non-covalent interactions in asymmetric catalysis by proline-derived catalysts is well-established in the provided literature, specific details regarding how the Cbz group and the hydroxyl group in this compound precisely contribute to these interactions and influence stereocontrol in catalytic processes are not explicitly described.

Representative Data from Related Organocatalytic Reactions

The following table presents representative data from the provided literature for enantioselective reactions catalyzed by proline derivatives or under conditions where proline chemistry principles are discussed. This data illustrates the typical outcomes in terms of yield, diastereomeric ratio (dr), and enantiomeric excess (ee) that can be achieved in such systems, although it is not specific to this compound catalysis.

EntryCatalyst TypeReaction TypeSubstratesYield (%)dree (%)Reference
1Proline-sulfonamideAldol ReactionCyclohexanone (B45756) enamine + Benzaldehyde95-97>99:199 nih.gov
2Diaryl ProlinolAldol ReactionAldehydes + Ethyl glyoxylateGoodExcellentExcellent nih.gov
3Proline-Threonine DipeptideAldol ReactionAldehydes + AcetoneN/AN/AHigher than other catalysts wikipedia.org
4Trifluoromethanesulfonamide-substituted prolinamideMichael AdditionAldehydes + β-nitroalkenesGoodN/AGood wikipedia.org
5ProlineMannich ReactionKetones + Aldehydes + p-anisidineUp to >99Up to >99:1Up to >99 fishersci.ca
6Palladium with N-Cbz Proline AQ Amide (directing group)C-H ArylationN-Cbz Proline AQ Amide + 4-iodotoluene91N/A>98 fishersci.com

Structure Activity Relationship Studies and Rational Design of Cbz D Prolinol Derivatives

Impact of Substituents on Catalytic Efficiency and Stereoselectivity

The catalytic activity and stereoselectivity of Cbz-D-prolinol derivatives are significantly influenced by the nature and position of substituents on the prolinol scaffold and the carbamate (B1207046) protecting group nih.govnih.gov. Modifications to the pyrrolidine (B122466) ring or the introduction of additional functional groups can alter the electronic environment and steric bulk around the catalytic center, affecting substrate binding and the transition state geometry unibo.itresearchgate.net.

For instance, studies on modified proline catalysts have shown that the placement and nature of hydrophobic groups can impact catalytic rate and selectivity in reactions like the aldol (B89426) reaction nih.gov. Specifically, derivatives with aromatic groups positioned syn to the carboxylic acid moiety demonstrated enhanced catalytic activity compared to those with smaller hydrophobic substituents nih.gov. While this example pertains to proline derivatives, similar principles regarding the strategic placement of substituents for favorable interactions with the substrate and transition state apply to this compound derivatives used in asymmetric catalysis.

The stereochemical outcome of reactions catalyzed by proline-based derivatives, including those related to this compound, is often dictated by the stereocenter within the proline core unibo.it. However, the presence of additional chiral centers or carefully designed substituents can cooperate with or oppose the inherent chirality of the proline, leading to modulated stereoselectivity unibo.it. Research on asymmetric Mannich-type reactions catalyzed by substituted β-prolines, for example, has highlighted how modifications to the proline ring can lead to improved diastereoselectivity and enantioselectivity, even at low catalyst loadings acs.org. The solubility of the catalyst, influenced by substituents, can also play a role in its performance in different reaction media acs.org.

Design Principles for Enhanced Chiral Induction

Rational design of this compound derivatives for enhanced chiral induction focuses on creating a well-defined chiral environment around the reactive center of the substrate during the catalytic cycle rsc.org. Key design principles include:

Control of Stereochemistry: The inherent chirality of the D-prolinol core provides a foundation for asymmetric induction. Designing derivatives involves ensuring this chirality is effectively transferred to the product unibo.it.

Introduction of Additional Chiral Elements: Incorporating additional stereocenters or chiral motifs within the this compound structure can enhance or fine-tune the stereoselectivity unibo.it. These additional chiral elements can work in concert with the proline core to rigidify the transition state and favor the formation of one enantiomer over the other rsc.org.

Strategic Placement of Functional Groups: Functional groups capable of engaging in non-covalent interactions, such as hydrogen bonding, π-π stacking, or hydrophobic interactions, with the substrate or transition state are strategically placed on the this compound scaffold nih.govnih.gov. These interactions can stabilize the preferred transition state conformation, leading to higher enantioselectivity nih.gov. For instance, studies have shown the importance of hydrogen-bonding networks in asymmetric transformations catalyzed by chiral organocatalysts nih.gov.

Tuning Electronic and Steric Properties: Modifying substituents on the carbamate or the pyrrolidine ring allows for the tuning of the electronic density and steric bulk around the catalytic site. This can influence the reactivity of the catalyst and its selectivity towards different substrates researchgate.net. Bulky substituents can create a confined chiral pocket, forcing the substrate to approach from a specific direction unibo.it.

Research on various proline-based organocatalysts has demonstrated these principles in action. For example, the introduction of trifluoromethanesulfonamide (B151150) groups in prolinamide catalysts has been shown to provide useful catalytic performance, acting as hydrogen-bond donors and influencing stereoselectivity unibo.it. Similarly, the design of bifunctional organocatalysts containing both a proline amide and other functional groups capable of hydrogen bonding has proven effective in enhancing enantioselectivity in reactions like the aldol reaction unibo.it.

Combinatorial Approaches to this compound Library Synthesis for Catalyst Discovery

Combinatorial chemistry offers a powerful approach for the rapid synthesis and screening of large libraries of structurally related compounds, significantly accelerating the discovery of new catalysts with desired properties accessscience.compharmatutor.org. Applying combinatorial strategies to this compound derivatives involves generating diverse sets of molecules by systematically varying substituents on the core structure acs.org.

This typically involves:

Identifying Diversity Points: Key positions on the this compound structure where variations can be introduced are identified. These might include modifications to the Cbz group, the hydroxymethyl group, or positions on the pyrrolidine ring achemblock.com.

Utilizing Building Blocks: A range of different building blocks (e.g., various carboxylic acids, amines, or halides) are reacted with appropriately functionalized this compound intermediates to generate a library of derivatives acs.org.

Parallel Synthesis or Split-and-Pool: Libraries can be synthesized using parallel synthesis, where multiple reactions are carried out simultaneously in separate vessels, or split-and-pool methods, which allow for the generation of a large number of compounds in fewer steps by mixing and splitting reactions pharmatutor.orgnih.gov.

High-Throughput Screening: The resulting library of this compound derivatives is then screened for catalytic activity and stereoselectivity in target reactions using high-throughput screening techniques pharmatutor.orgnih.gov. This allows for the rapid identification of promising catalyst candidates nih.gov.

Applications of Cbz D Prolinol Derivatives in Pharmaceutical and Bioactive Compound Synthesis

Cbz-D-Prolinol as a Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

The inherent chirality of this compound makes it an excellent starting material for the synthesis of complex chiral molecules, including several important APIs. The well-defined stereochemistry at the C2 position of the pyrrolidine (B122466) ring serves as a crucial chiral template, guiding the stereochemical outcome of subsequent reactions and ensuring the enantiopurity of the final drug substance.

One of the most significant applications of proline derivatives, closely related to this compound, is in the synthesis of Hepatitis C Virus (HCV) protease inhibitors. For instance, the synthesis of the macrocyclic HCV NS3/4A protease inhibitor Boceprevir relies on a key bicyclic proline intermediate. While the exact starting material in all scaled-up syntheses is not always publicly disclosed, laboratory-scale syntheses and structural analyses strongly suggest that chiral proline derivatives are fundamental to establishing the correct stereochemistry of this complex scaffold. The rigid bicyclic structure of this component of Boceprevir is critical for its binding to the active site of the HCV protease.

Similarly, in the synthesis of another HCV protease inhibitor, Telaprevir , a proline-like scaffold plays a pivotal role. The design and synthesis of such peptidomimetic inhibitors often involve the use of chiral amino acid derivatives to mimic the natural peptide substrates of the viral protease. The conformational constraints imposed by the proline ring are essential for maintaining the bioactive conformation of the inhibitor.

The versatility of this compound and its derivatives as chiral building blocks is further exemplified in the synthesis of other classes of therapeutic agents. For example, proline analogues are key components in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, and in the synthesis of certain HIV protease inhibitors where the pyrrolidine scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

Enantioselective Synthesis of Key Intermediates for Drug Discovery

Beyond its direct incorporation into the final API structure, this compound and its derivatives are widely employed as chiral auxiliaries and catalysts to control the stereochemistry of key synthetic transformations in drug discovery. The ability to induce asymmetry in a predictable manner is a cornerstone of modern pharmaceutical synthesis, enabling the efficient production of single-enantiomer drugs.

The prolinol moiety can be readily converted into various chiral ligands and organocatalysts. For example, chiral oxazaborolidines derived from prolinol, known as Corey-Bakshi-Shibata (CBS) catalysts, are powerful reagents for the enantioselective reduction of ketones to alcohols. This methodology is instrumental in the synthesis of a vast number of chiral intermediates for drug candidates across different therapeutic areas.

Furthermore, this compound can serve as a chiral template in asymmetric alkylations, aldol (B89426) reactions, and Michael additions. By temporarily attaching the prolinol unit to a substrate, it can direct the approach of a reagent from a specific face, leading to the formation of a new stereocenter with high enantiomeric excess. After the desired transformation, the chiral auxiliary can be cleaved and recycled, making the process both efficient and economical.

A notable example of the application of proline-derived catalysts is in the asymmetric synthesis of α-amino acids and their derivatives, which are themselves crucial building blocks for a multitude of pharmaceuticals. The development of proline-catalyzed asymmetric Mannich reactions, for instance, has provided a direct and atom-economical route to chiral β-amino carbonyl compounds, which are key precursors for various drug molecules.

Development of Prolinol-Based Analogues with Biological Activity

The unique structural features of the prolinol scaffold have inspired the design and synthesis of novel analogues with a wide range of biological activities. By modifying the core pyrrolidine ring and the hydroxymethyl group of this compound, medicinal chemists can explore new chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

One area of active research is the development of conformationally restricted peptide mimics . diva-portal.orgmcgill.ca Incorporating prolinol-based structures into peptides can induce specific secondary structures, such as β-turns, which are often involved in biological recognition processes. diva-portal.org This strategy has been employed to create peptidomimetics with enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts. These conformationally constrained analogues have shown promise as inhibitors of various enzymes and as modulators of protein-protein interactions.

Moreover, the prolinol framework has been utilized as a scaffold for the synthesis of novel antiviral and anticancer agents . By attaching different pharmacophoric groups to the pyrrolidine ring, researchers have developed compounds that can interfere with viral replication processes or inhibit the growth of cancer cells. For example, certain prolinol derivatives have been investigated as inhibitors of viral proteases and polymerases.

The development of prolinol-based analogues also extends to the field of neuroscience. The rigid structure of the pyrrolidine ring is well-suited for the design of ligands for various receptors and ion channels in the central nervous system. For instance, substituted prolinol derivatives have been explored as potential antagonists for the neurokinin-1 (NK-1) receptor, which is implicated in pain, depression, and emesis.

The following table provides a summary of representative prolinol-based analogues and their therapeutic potential:

Compound Class Therapeutic Target/Application Key Structural Feature Derived from this compound
Bicyclic Proline DerivativesHCV Protease (e.g., in Boceprevir)Chiral pyrrolidine ring forming a rigid bicyclic scaffold
Proline-based PeptidomimeticsVarious (e.g., DPP-4, HIV Protease)Conformational constraint of the peptide backbone
Conformationally Restricted PeptidesProtein-Protein Interaction ModulationInduction of specific secondary structures (e.g., β-turns)
Substituted Prolinol DerivativesAntiviral, Anticancer, CNS disordersVersatile scaffold for pharmacophore attachment

Chemical Stability and Handling Considerations for Cbz D Prolinol Derivatives in Synthetic Applications

Thermal Stability of Cbz-Protected Prolinols

Generally, N-Cbz protected amino acids and their derivatives are considered to be thermally stable under typical synthetic conditions. total-synthesis.com The decomposition of such compounds at elevated temperatures is expected to involve the cleavage of the benzyloxycarbonyl group. Studies on the thermal decomposition of various amino acids have shown that proline itself decomposes in a single step under an inert atmosphere. researchgate.net However, the introduction of the Cbz group significantly alters the molecule's thermal profile. The thermal decomposition of heterocyclic compounds often occurs in multiple stages, with initial decomposition temperatures exceeding 250°C in an inert atmosphere. mdpi.com For instance, a related compound, 2-(Cbz-amino)benzyl alcohol, is recommended to be stored at room temperature, suggesting reasonable stability under ambient conditions. achemblock.com

It is important to note that the decarboxylation of the carbamate (B1207046) to the deprotected amine is favored at elevated temperatures following hydrogenolysis, indicating that heat can play a role in the final deprotection step. total-synthesis.com While direct thermolytic cleavage of the Cbz group requires high temperatures, the presence of catalysts or other reagents can lower this decomposition threshold.

General Handling and Storage Recommendations for Cbz-Protected Prolinols:

ParameterRecommendationRationale
Storage Temperature Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended.To minimize potential slow degradation over time.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent potential oxidation.
Light Exposure Store in a dark place, protected from light.To avoid any potential photochemical reactions.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis of the carbamate group.

Chemical Degradation Pathways in Synthetic Media

The stability of the Cbz group in Cbz-D-prolinol is highly dependent on the chemical environment. While it is lauded for its robustness, certain conditions can lead to its unintended cleavage or other side reactions.

Acidic Conditions: The Cbz group is generally stable to most aqueous acidic conditions. ijacskros.comresearchgate.net However, it can be cleaved under harsh acidic conditions, such as with strong acids like HBr in acetic acid or excess HCl. total-synthesis.com The mechanism involves protonation of the carbamate followed by an SN2-type cleavage and subsequent decarboxylation.

Basic Conditions: The Cbz group is known to be stable under basic conditions, which is a key advantage in many synthetic strategies. total-synthesis.comijacskros.com This allows for the use of basic reagents for other transformations within the molecule without affecting the amine protection. However, prolonged exposure to very strong bases at elevated temperatures should be approached with caution, as with any protecting group.

Nucleophiles and Electrophiles: The Cbz group is generally unreactive towards most nucleophiles and electrophiles under standard reaction conditions. masterorganicchemistry.comnih.gov This orthogonality allows for a wide range of chemical modifications to be performed on other parts of the molecule. The carbamate functionality is not susceptible to attack by common nucleophiles used in organic synthesis. Similarly, it does not readily react with electrophiles.

Reductive Cleavage: The most common method for the deprotection of the Cbz group is catalytic hydrogenation. total-synthesis.com This involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas). This method is highly efficient and clean, yielding toluene (B28343) and the free amine after decarboxylation. It is important to note that other reducible functional groups in the molecule may also be affected under these conditions.

Compatibility with Other Reagents: this compound and its derivatives are compatible with a wide range of reagents used in modern organic synthesis. Recent studies have shown that N-Cbz-protected amines are well-tolerated in electrochemical reactions, such as cross-coupling reactions. acs.orgacs.org This highlights the robustness of the Cbz group under various oxidative and reductive conditions in the presence of different catalysts and reagents.

Q & A

Q. What are the key methodological considerations for synthesizing Cbz-D-prolinol with high yield and purity?

To optimize synthesis, researchers should systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and employ protecting-group strategies to prevent side reactions. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can monitor reaction progress. Purification via column chromatography or recrystallization, followed by characterization using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, ensures structural confirmation and purity .

Q. How can enantiomeric purity of this compound be rigorously characterized?

Chiral analytical methods are critical. High-resolution chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases can separate enantiomers. Polarimetry or circular dichroism (CD) spectroscopy provides complementary data on optical activity. For quantitative analysis, calibration curves using enantiopure standards and validation via reproducibility tests (e.g., triplicate runs) are recommended .

Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?

Accelerated stability studies under controlled temperature, humidity, and light exposure (e.g., ICH guidelines) can identify degradation pathways. Analytical techniques like HPLC-MS or gas chromatography (GC) track decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound in asymmetric synthesis?

Contradictions may arise from unaccounted variables (e.g., trace moisture, solvent impurities). Triangulate data using multiple analytical methods (e.g., kinetic studies, isotopic labeling, and in-situ spectroscopy). Cross-validate results with independent synthetic routes or computational simulations to isolate confounding factors .

Q. What strategies integrate computational modeling with experimental data to elucidate reaction mechanisms involving this compound?

Density functional theory (DFT) calculations can model transition states and intermediates, while molecular dynamics simulations explore solvent effects. Correlate computational energy profiles with experimental kinetic data (e.g., Eyring plots) to validate mechanisms. Machine learning models trained on reaction datasets may predict optimal conditions for novel transformations .

Q. How should researchers design in vitro studies to evaluate the biological activity of this compound-derived compounds?

Use dose-response assays (e.g., IC₅₀ determinations) with positive/negative controls to establish bioactivity. Cell-based models (e.g., enzyme inhibition assays) should include replicates to assess statistical significance. For target validation, combine knockdown/knockout experiments with structural analogs to confirm structure-activity relationships (SAR). Adhere to preclinical reporting standards for reproducibility .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining enantioselectivity?

Continuous-flow reactors improve heat/mass transfer for scalable asymmetric catalysis. Process analytical technology (PAT) tools, such as in-line NMR or Raman spectroscopy, enable real-time monitoring. Design of experiments (DoE) approaches optimize parameters (e.g., residence time, catalyst recycling) to minimize enantiomer dilution during scale-up .

Methodological Frameworks

  • Data Validation : Use triangulation (e.g., spectroscopic, chromatographic, and computational data) to confirm findings .
  • Reproducibility : Document experimental protocols in detail, including raw data and error margins, per journal guidelines .
  • Ethical Compliance : For biological studies, follow NIH preclinical reporting standards to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.